molecular formula C12H13NO4 B1608049 1-(4-Nitrophenyl)cyclopentanecarboxylic acid CAS No. 52648-77-8

1-(4-Nitrophenyl)cyclopentanecarboxylic acid

Cat. No.: B1608049
CAS No.: 52648-77-8
M. Wt: 235.24 g/mol
InChI Key: QDCPXRWNBXWBPZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H13NO4. It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)cyclopentanecarboxylic acid typically involves the nitration of cyclopentanecarboxylic acid derivatives followed by further functionalization. One common method includes the nitration of cyclopentanecarboxylic acid using nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)cyclopentanecarboxylic acid undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)cyclopentanecarboxylic acid.

    Substitution: Various substituted cyclopentanecarboxylic acid derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)cyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclopentanecarboxylic acid depends on its chemical reactivity. The nitro group is electron-withdrawing, which can influence the reactivity of the compound in various chemical reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Nitrophenyl)cyclopentanecarboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-nitrophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)12(7-1-2-8-12)9-3-5-10(6-4-9)13(16)17/h3-6H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCPXRWNBXWBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386107
Record name 1-(4-nitrophenyl)cyclopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52648-77-8
Record name 1-(4-nitrophenyl)cyclopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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